molecular formula C9H19NO3 B6352257 Methyl 3-[(2-ethoxyethyl)amino]butanoate CAS No. 1154560-01-6

Methyl 3-[(2-ethoxyethyl)amino]butanoate

Cat. No.: B6352257
CAS No.: 1154560-01-6
M. Wt: 189.25 g/mol
InChI Key: KFBXAKOPXKWDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-ethoxyethyl)amino]butanoate is a methyl ester derivative of butanoic acid featuring a (2-ethoxyethyl)amino substituent at the 3-position. This compound belongs to the class of amino acid esters, which are widely utilized as intermediates in pharmaceutical synthesis and organic chemistry due to their versatile reactivity.

Properties

IUPAC Name

methyl 3-(2-ethoxyethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-13-6-5-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXAKOPXKWDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Temperature Effects

Solvent polarity critically influences reaction kinetics and product stability. For nucleophilic substitutions, dichloromethane and ethyl acetate provide optimal balance between nucleophilicity and ester stability, as demonstrated in sulfonylation reactions of methyl 3-amino-2-fluorobenzoate. Elevated temperatures (>40°C) risk side reactions such as ester transamidation, while temperatures below 15°C slow reaction rates.

Catalytic and Stoichiometric Considerations

Catalysts like 4-dimethylaminopyridine (DMAP) can accelerate substitutions by activating the electrophilic carbon. In reductive aminations, catalytic hydrogenation (e.g., 5% Pd/C) under 1–3 atm H2 offers scalability, though borane-based reductants provide milder conditions for acid-sensitive substrates.

Analytical Validation and Purification

Spectroscopic Characterization

  • NMR: The ¹H NMR spectrum should exhibit signals for the methoxy group (δ 3.6–3.7 ppm), ethoxyethyl chain (δ 3.4–3.5 ppm, quartet), and amine proton (δ 1.5–2.0 ppm, broad).

  • MS: Expected molecular ion peak at m/z 204.2 ([M+H]⁺).

Chromatographic Purification

Column chromatography using silica gel and a gradient of ethyl acetate/hexanes (30–50%) effectively isolates the product from unreacted amine or haloester precursors.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic SubstitutionShort reaction time; minimal byproductsRequires halogenated precursor70–85%
Reductive AminationAvoids halogenated reagents; scalableSensitive to moisture; competing reduction65–80%

Chemical Reactions Analysis

Methyl 3-[(2-ethoxyethyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3-[(2-ethoxyethyl)amino]butanoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reaction TypeDescription
Oxidation Can be oxidized to form carboxylic acids or ketones.
Reduction Ester group can be converted to alcohol.
Substitution Nucleophilic substitution at ester or amino groups.

Biological Studies

The compound is being investigated for its potential biological activities, particularly in enzyme-substrate interactions and metabolic pathways. Preliminary studies suggest that it may influence various biochemical processes due to its ability to release active amino acid derivatives upon hydrolysis.

Case Study: Enzyme Interaction
In a study examining the interaction of this compound with specific enzymes, researchers found that it acted as a substrate for certain aminotransferases, indicating its potential role in metabolic pathways related to amino acid metabolism.

Pharmaceutical Development

Research is ongoing to explore the therapeutic applications of this compound as a precursor for drug development. Its structural characteristics make it a candidate for designing new pharmaceuticals targeting specific biological pathways.

Example Application:
In drug formulation studies, this compound has been evaluated for its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs), demonstrating its utility in improving drug delivery systems.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its reactivity allows it to be employed in creating polymers or additives that enhance product performance.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyethyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Differences

The table below compares key features of Methyl 3-[(2-ethoxyethyl)amino]butanoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Applications/Properties References
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate C₁₄H₂₁NO₃ 251.32 4-Methoxyphenethylamino group Pharmaceutical intermediate, high purity
Ethyl 3-(methylamino)butanoate C₇H₁₅NO₂ 145.20 Methylamino group, ethyl ester Solubility studies, organic synthesis
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ 227.23* Trifluoroethylamino, dimethyl backbone Fluorinated drug candidate
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₄ClNO₂ 167.64 Amino group at 2-position, methyl branch Peptide synthesis, chiral building block
Ethyl 3-amino-3-(3-methoxyphenyl)butanoate C₁₃H₁₉NO₃ 237.29 3-Methoxyphenyl, amino at β-carbon Heterocyclic precursor

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The (2-ethoxyethyl)amino group in the target compound likely enhances hydrophilicity compared to methyl or aryl substituents (e.g., Ethyl 3-(methylamino)butanoate ). However, analogs like Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate exhibit higher molecular weights due to aromatic moieties, which may improve binding affinity in drug design .
  • Stereochemistry: Chiral analogs such as Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate demonstrate the importance of stereochemical control in pharmaceutical activity .

Physicochemical Properties

  • Boiling Points: Ethyl 3-(methylamino)butanoate has a boiling point of 264.33°C , while analogs with bulkier substituents (e.g., 4-methoxyphenethyl) likely exhibit higher boiling points due to increased molecular weight and polarity.
  • Solubility : The ethoxyethyl group in the target compound may improve water solubility compared to purely aliphatic analogs but reduce it relative to aryl-substituted derivatives.

Biological Activity

Methyl 3-[(2-ethoxyethyl)amino]butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, relevant research findings, and applications in scientific research.

Chemical Structure and Properties

This compound features an amino group and an ester functional group, which are critical for its biological interactions. The presence of the ethoxyethyl moiety enhances solubility and may influence the compound's pharmacokinetics.

Property Description
Molecular Formula C₉H₁₉N₁O₃
Molecular Weight 185.25 g/mol
Functional Groups Ester, Amine
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis, releasing the active amine, which can further engage with biological targets. This interaction can modulate enzyme activities and receptor functions, potentially leading to therapeutic effects.

Key Mechanisms:

  • Hydrolysis : The ester bond can be hydrolyzed to release the active amine.
  • Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anti-inflammatory Effects

In vitro studies indicate that this compound can reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Its ability to modulate cell cycle progression has been observed in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong activity compared to standard antibiotics.
  • Anti-inflammatory Action
    • In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity
    • A study on human breast cancer cells demonstrated that treatment with this compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Mechanistic studies revealed involvement of caspase activation and mitochondrial dysfunction.

Research Findings

Recent research highlights the compound's potential across various therapeutic areas:

Study Findings
Antimicrobial StudyMIC of 32 µg/mL against S. aureus and E. coli
Anti-inflammatory StudyReduced TNF-α and IL-6 levels in LPS-stimulated macrophages
Anticancer StudyInduced apoptosis in breast cancer cells at a concentration of 10 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(2-ethoxyethyl)amino]butanoate, and how can reaction conditions be optimized?

  • Methodology : A multi-step approach is typical for such β-amino esters. Start with methyl 3-aminobutanoate hydrochloride dissolved in THF. Introduce 2-ethoxyethyl bromide (or triflate) in the presence of a base like diisopropylethylamine (DIPEA) at 60°C under nitrogen. Monitor progress via TLC or LCMS. Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate the product .
  • Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of amine to alkylating agent) and reaction time (12–24 hours) to maximize yield. Test solvents (e.g., DMF vs. THF) for solubility and reactivity trade-offs .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester (-COOCH3_3), ethoxy (-OCH2_2CH3_3), and secondary amine (-NH-) groups. Compare chemical shifts with analogous compounds (e.g., methyl 3-aminobutanoate derivatives) .
  • LCMS : Monitor molecular ion peaks ([M+H]+^+) and fragmentation patterns to verify molecular weight (C9_9H19_19NO3_3, theoretical MW: 189.24 g/mol) .
  • HPLC : Assess purity (>95%) using a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) .

Q. What stability considerations are critical for storing and handling this compound?

  • Hydrolysis Risk : The ester group is prone to hydrolysis under acidic/basic conditions. Store at -20°C in anhydrous DMSO or ethanol. Conduct accelerated stability studies at pH 2–9 and 25–40°C to determine degradation kinetics .
  • Light Sensitivity : Protect from UV exposure, as tertiary amines can undergo photodegradation. Use amber vials and inert atmosphere (argon) for long-term storage .

Advanced Research Questions

Q. How do stereochemical variations in the ethoxyethylamino group influence reactivity or biological activity?

  • Stereoselective Synthesis : Prepare enantiomers via chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) and compare reaction rates using chiral HPLC or polarimetry .
  • Biological Impact : Test enantiomers in receptor-binding assays (e.g., GABAA_A or kinase targets). For example, (R)- and (S)-configurations may show divergent IC50_{50} values due to spatial compatibility with binding pockets .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Data Reconciliation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw predictors). Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere, strict temperature control) to isolate variables .
  • Collaborative Studies : Share samples between labs for independent characterization. Use round-robin testing to identify systematic errors in instrumentation or protocols .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., hydrolases or oxidoreductases). Focus on hydrogen bonding between the ethoxyethyl group and active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies (MM-PBSA) to rank affinity .

Q. What mechanistic insights explain unexpected byproducts during alkylation of the amine group?

  • Side-Reaction Analysis : Byproducts may arise from over-alkylation (e.g., di-ethoxyethyl derivatives) or N-oxide formation. Use LCMS to track intermediates and optimize reaction quenching (e.g., dilute HCl addition) .
  • DFT Calculations : Model transition states for competing pathways (alkylation vs. elimination) at the B3LYP/6-31G* level. Identify energy barriers to guide catalyst/base selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.